5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide
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Overview
Description
5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring, a triazole moiety, and a tert-butyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Amide Bond Formation: The final step involves the formation of the amide bond between the triazole and thiophene moieties. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The tert-butyl group and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated thiophene derivatives or alkylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving amide bonds and heterocyclic rings. Its structural features make it a candidate for investigating protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, where it can be explored as a lead compound for the development of new drugs. Its triazole and thiophene moieties are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity. The tert-butyl group provides steric bulk, which can influence the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-N-(4-phenyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
5-tert-butyl-N-(4-methyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
5-tert-butyl-N-(4-ethyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-tert-butyl-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)11-7-6-10(20-11)12(19)16-13-17-15-8-18(13)9-4-5-9/h6-9H,4-5H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECOXNCWKHSECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)NC2=NN=CN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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